molecular formula C6H5BrN4 B15323669 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine

8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B15323669
M. Wt: 213.03 g/mol
InChI Key: ZDUAUKLJJTUYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyridine core with a bromine atom at position 8 and an amine group at position 4. Triazolopyridines are structurally related to triazolopyrimidines but differ in the fused aromatic system (pyridine vs. pyrimidine).

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine

InChI

InChI=1S/C6H5BrN4/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H,8H2

InChI Key

ZDUAUKLJJTUYRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another approach utilizes microwave-mediated, catalyst-free synthesis, which reduces unwanted byproducts and eliminates the need for hazardous solvents .

Industrial Production Methods

Industrial production methods for 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form larger heterocyclic systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Based on the search results, here is a detailed article focusing on the applications of the compound "8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine":

8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine, a heterocyclic compound, has potential in medicinal chemistry.

Scientific Research Applications

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications:

  • Medicinal Chemistry The compound exhibits various biological activities, making it a potential candidate for drug development.
  • Pharmaceutical Research It is used in the development of treatments for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
  • Chemical Biology The compound’s unique structure allows it to be used as a probe in chemical biology studies to investigate biological pathways and molecular targets.

The biological activities of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine have been explored across various studies, demonstrating its potential as an inhibitor in several biological pathways.

  • Anticancer Activity Research indicates that derivatives of triazolo-pyridine compounds exhibit anticancer properties. Studies have shown that similar compounds can inhibit topoisomerase II (TopoII), an enzyme critical for DNA replication and repair in cancer cells. Inhibiting TopoII can lead to cell cycle arrest and apoptosis in cancerous cells.
    CompoundActivity
    8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridineInhibits TopoIIα and TopoIIβ
    Related compoundsInduces G2/M cell cycle arrest
  • Neuropharmacological Effects The compound has also been studied for its effects on neurotransmitter systems. Certain derivatives have shown promise as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.

Chemical Reactions

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions:

  • Substitution Reactions The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
  • Condensation Reactions The compound can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions and carbonyl compounds for condensation reactions. Reaction conditions typically involve the use of solvents like toluene and catalysts such as copper acetate.

Case Study: Inhibition of Topoisomerase II

Mechanism of Action

The mechanism of action of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Ring System Variations

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 356560-80-0)
  • Structure : Bromine at position 6, lacking the amine group at position 6.
  • Properties: Molecular weight 198.02 (C₆H₄BrN₃).
  • Synthesis : Prepared via bromination of the parent triazolopyridine, highlighting the reactivity of the pyridine ring toward electrophilic substitution .
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1257705-51-3)
  • Structure : Bromine at position 8, fluorine at position 6, and amine at position 2.
  • Properties : Molecular weight 231.03 (C₆H₄BrFN₄). The fluorine atom introduces electronegativity, which may enhance metabolic stability compared to the target compound’s amine group .
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1010120-55-4)
  • Structure : Bromine at position 5 and amine at position 2.

Core Ring Modifications

[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
  • Example: 2-Amino-5-methyl-N-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Compound 5a).
  • Structure : Pyrimidine ring instead of pyridine, with carboxamide and methyl substituents.
  • Properties : Melting point 230–306°C; higher molecular weight (e.g., 463.21 g/mol for 5e) due to extended substitution. These derivatives exhibit antiproliferative activity, suggesting the triazolopyrimidine core’s versatility in drug design .
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS: 1184915-33-0)
  • Structure : Pyrazine ring fused with triazole, bromine at position 6.
  • Properties : Molecular weight 214.03 (C₅H₄BrN₅). The pyrazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine-based analogs .

Functional Group Variations

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 2172466-50-9)
  • Structure : Methyl group at position 7 instead of bromine.
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1433822-19-5)
  • Structure : Bromine at position 8 and chlorine at position 6.
  • Properties : Molecular weight 232.47 (C₆H₃BrClN₃). The chlorine atom’s strong electron-withdrawing effect may enhance stability under acidic conditions .

Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound* C₆H₅BrN₄ ~213.03 Not reported 8-Br, 6-NH₂
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine C₆H₄BrN₃ 198.02 Not reported 6-Br
8-Bromo-6-fluoro analog C₆H₄BrFN₄ 231.03 Not reported 8-Br, 6-F, 2-NH₂
Triazolopyrimidine 5e C₂₄H₂₅N₅O₅ 463.21 281.0–282.3 7-(3,4,5-OMePh), 6-CONHR

*Estimated for 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine based on structural analogs.

Inferred Bioactivity

  • Triazolopyrimidines : Demonstrated antiproliferative activity against cancer cells (e.g., compound 5a with IC₅₀ values < 10 μM) .
  • Triazolopyridines: Limited data, but bromine’s presence may enhance halogen bonding in target interactions. For example, 2,8-dimethyl derivatives (CAS: 1417637-80-9) are explored as kinase inhibitors .
  • Herbicidal Activity : Triazolopyrimidine sulfonamides (e.g., 8a–8f) show potent herbicidal effects, suggesting brominated triazolopyridines could be optimized for agrochemical use .

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine?

Answer:
Key parameters include reaction temperature (typically 80–120°C), solvent selection (e.g., toluene/EtOH/water mixtures for Suzuki couplings), and catalyst systems (e.g., Pd(PPh₃)₄/Na₂CO₃ for cross-coupling reactions). Purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction time (8–24 hours) and stoichiometric ratios (1:1.1 for boronic acid derivatives) also impact yield .

Advanced Question: How does regioselectivity in halogen substitution impact downstream functionalization of this compound?

Answer:
The bromine at the 8-position exhibits higher electrophilicity due to steric and electronic effects, making it reactive in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). In contrast, the amine at the 6-position can act as a directing group for further functionalization. Computational studies (DFT) suggest that electronic density distribution at the triazolo-pyridine core influences site-specific reactivity .

Basic Question: What spectroscopic methods are recommended for characterizing 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine-induced deshielding at C8).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 232.47 for C₆H₃BrClN₃).
  • IR : Identify amine N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~550 cm⁻¹).
  • XRD : Resolve crystal structure for regiochemical confirmation .

Advanced Question: How to resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent effects. For example:

  • RORγt inverse agonism : Activity varies with C2 methyl vs. C6 amine groups.
  • JAK inhibition : Meta-halogenation (Br vs. I) alters binding kinetics.
    Use dose-response curves and orthogonal assays (e.g., SPR for binding affinity) to validate results .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats (H315/H319/H335 hazards).
  • Ventilation : Use fume hoods due to potential dust inhalation (P261 precaution).
  • Storage : Sealed containers at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Question: What strategies enable selective C–H activation for late-stage derivatization?

Answer:

  • Photocatalysis : Use Ru(bpy)₃²⁺ under blue light for C3–H arylation.
  • Directed C–H functionalization : Employ pyridine-N-oxide directing groups at the 6-amine position.
  • Metal-free approaches : TBADT-mediated bromination at inert positions .

Basic Question: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hours).
  • Thermal stability : TGA/DSC analysis reveals decomposition >200°C.
  • Light sensitivity : Store in amber vials; monitor UV-vis spectral shifts under UV exposure .

Advanced Question: What mechanistic insights explain its role as a kinase inhibitor scaffold?

Answer:

  • Binding mode : The triazolo-pyridine core mimics ATP’s adenine, competing for kinase ATP-binding pockets.
  • Halogen bonding : Bromine at C8 interacts with kinase hinge residues (e.g., Glu903 in JAK2).
  • SAR studies : Adding electron-withdrawing groups (e.g., –NO₂) at C2 enhances potency but reduces solubility .

Basic Question: How to address solubility challenges in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : Protonate the 6-amine group (pKa ~4.5) in acidic buffers.
  • Salt formation : Hydrochloride salts improve aqueous solubility (tested at 10 mM in PBS) .

Advanced Question: What computational tools predict the compound’s reactivity in multi-step syntheses?

Answer:

  • DFT calculations : Gaussian09 with B3LYP/6-31G* basis set models transition states for SNAr reactions.
  • Machine learning : Train models on halogenated heterocycle datasets to forecast coupling yields.
  • MOF simulations : Predict crystal packing effects on solid-state reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.